![molecular formula C12H11ClN2O6 B14132658 1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate CAS No. 89047-28-9](/img/structure/B14132658.png)
1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The compound is characterized by the presence of a nitrophenyl group attached to a pyridinium ion, with perchlorate as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate typically involves the reaction of 2-nitrobenzyl chloride with pyridine in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Solvent: Common solvents used are acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as triethylamine or sodium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Purification: Techniques such as recrystallization or chromatography to ensure the purity of the final product.
Safety Measures: Due to the involvement of perchloric acid, appropriate safety measures must be in place to handle the reactive and potentially hazardous nature of the chemicals.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridinium salts.
Aplicaciones Científicas De Investigación
1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as ionic liquids and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate involves its interaction with molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various biochemical pathways, leading to the modulation of biological activities. The pyridinium ion can interact with nucleophilic sites in biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2-Nitrophenyl)methyl]pyridin-1-ium bromide
- 1-[(2-Nitrophenyl)methyl]pyridin-1-ium chloride
- 1-[(2-Nitrophenyl)methyl]pyridin-1-ium iodide
Uniqueness
1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate is unique due to the presence of the perchlorate ion, which can impart distinct properties such as higher solubility in certain solvents and different reactivity compared to other halide salts. This uniqueness makes it valuable in specific applications where these properties are desired.
Propiedades
Número CAS |
89047-28-9 |
|---|---|
Fórmula molecular |
C12H11ClN2O6 |
Peso molecular |
314.68 g/mol |
Nombre IUPAC |
1-[(2-nitrophenyl)methyl]pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C12H11N2O2.ClHO4/c15-14(16)12-7-3-2-6-11(12)10-13-8-4-1-5-9-13;2-1(3,4)5/h1-9H,10H2;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
JHDBWOBLBWRFNN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C=C1)CC2=CC=CC=C2[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


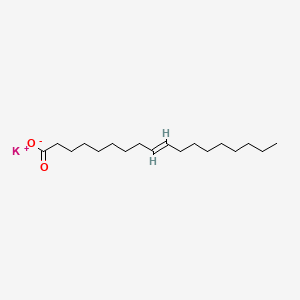
![1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one](/img/structure/B14132584.png)
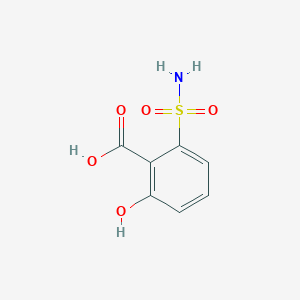
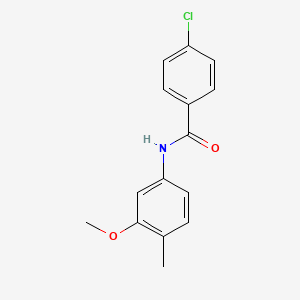
![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)

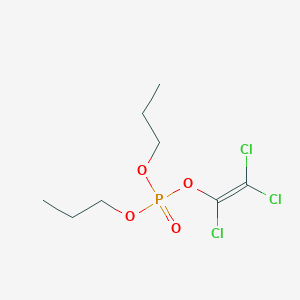

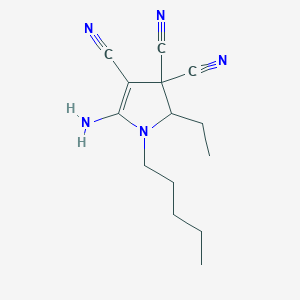

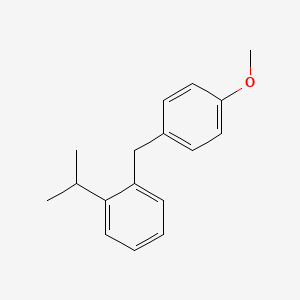
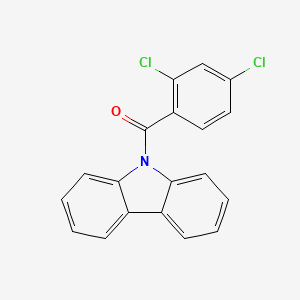
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)
